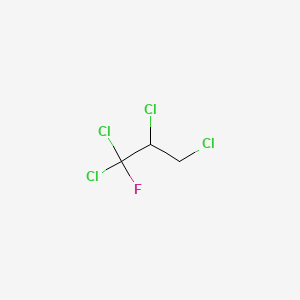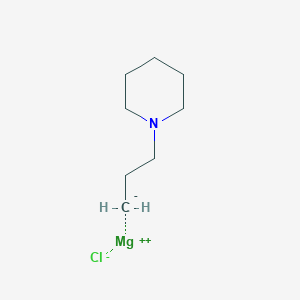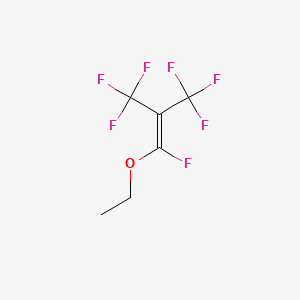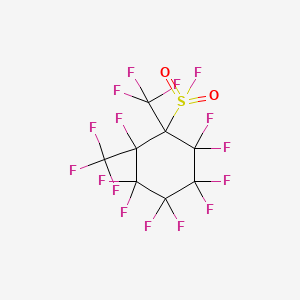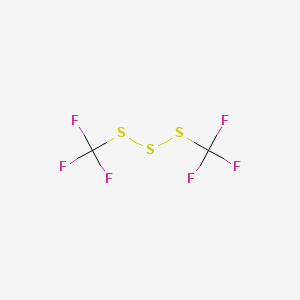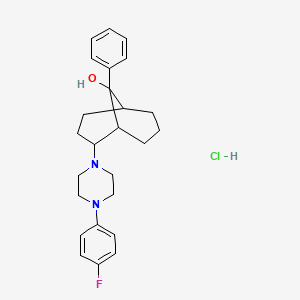
2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride is a complex organic compound that belongs to the class of bicyclo nonane derivatives. This compound is characterized by the presence of a fluorophenyl group, a piperazinyl group, and a phenyl group attached to a bicyclo nonane structure. It is often studied for its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bicyclo Nonane Core: The bicyclo nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Piperazinyl Group: The piperazinyl group can be attached via a nucleophilic substitution reaction using a suitable piperazine derivative.
Final Hydrochloride Formation: The final compound is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(4-Chlorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride
- 2-(4-(4-Methylphenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride
Uniqueness
2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Propiedades
Número CAS |
30297-93-9 |
|---|---|
Fórmula molecular |
C25H32ClFN2O |
Peso molecular |
431.0 g/mol |
Nombre IUPAC |
2-[4-(4-fluorophenyl)piperazin-1-yl]-9-phenylbicyclo[3.3.1]nonan-9-ol;hydrochloride |
InChI |
InChI=1S/C25H31FN2O.ClH/c26-21-10-12-22(13-11-21)27-15-17-28(18-16-27)24-14-9-20-7-4-8-23(24)25(20,29)19-5-2-1-3-6-19;/h1-3,5-6,10-13,20,23-24,29H,4,7-9,14-18H2;1H |
Clave InChI |
NWRCWZFYAGOCIC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C(C1)C2(C3=CC=CC=C3)O)N4CCN(CC4)C5=CC=C(C=C5)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


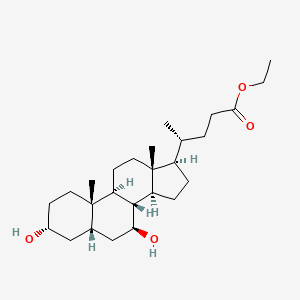
![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
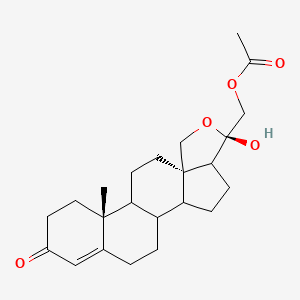
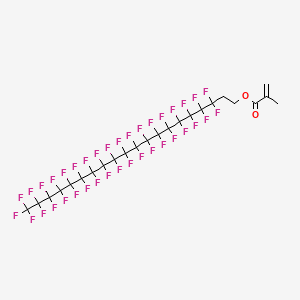
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)


